molecular formula C12H20O4 B12759632 DI-Sec-butyl fumarate CAS No. 2210-32-4

DI-Sec-butyl fumarate

Cat. No.: B12759632
CAS No.: 2210-32-4
M. Wt: 228.28 g/mol
InChI Key: MWJNGKOBSUBRNM-BQYQJAHWSA-N
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Description

DI-Sec-butyl fumarate is an organic compound with the molecular formula C12H20O4. It is an ester derived from fumaric acid and sec-butyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

DI-Sec-butyl fumarate can be synthesized through the esterification of fumaric acid with sec-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles as the laboratory synthesis. the process is scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

DI-Sec-butyl fumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

DI-Sec-butyl fumarate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of DI-Sec-butyl fumarate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and signal transduction pathways. These interactions can lead to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl fumarate
  • Diethyl fumarate
  • Diisobutyl fumarate

Uniqueness

DI-Sec-butyl fumarate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to other fumarate esters, this compound may exhibit different reactivity and interactions with other molecules, making it valuable for specific applications.

Properties

CAS No.

2210-32-4

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

dibutan-2-yl (E)-but-2-enedioate

InChI

InChI=1S/C12H20O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h7-10H,5-6H2,1-4H3/b8-7+

InChI Key

MWJNGKOBSUBRNM-BQYQJAHWSA-N

Isomeric SMILES

CCC(C)OC(=O)/C=C/C(=O)OC(C)CC

Canonical SMILES

CCC(C)OC(=O)C=CC(=O)OC(C)CC

Origin of Product

United States

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